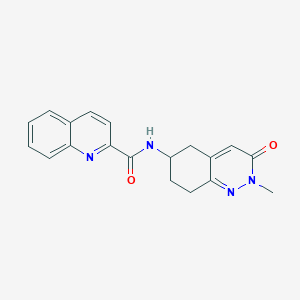
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique chemical structure and promising biological activities.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Applications
Linomide, a synthetic quinoline-3-carboxamide, is known for its immunomodulatory effects, particularly in treating secondary progressive multiple sclerosis (MS). It has been shown to inhibit the progression of MS, preventing the appearance of new active lesions in MRI scans, and is well-tolerated by patients with MS (Karussis et al., 1996). This compound has also demonstrated efficacy against various malignancies and septic shock in animal models. It exhibits synergistic effects with interleukin-2, particularly in treating advanced renal cell cancer, although the combination did not show significant advantages in efficacy or toxicity over other therapy regimens (Deckert et al., 1996).
Anticoagulant Properties
MD 805, an anticoagulant related to the quinoline carboxylic acid family, has been used effectively in patients with chronic renal failure undergoing maintenance hemodialysis. It exhibits a stable antithrombin effect with minimal interindividual differences in coagulation time and does not increase proteins released due to platelet activation in the hemodialysis circuit, proving to be beneficial in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Neurological Applications
Linomide has shown potential in neurological disorders due to its ability to stimulate various lymphocyte subpopulations. It inhibits clinical and histological signs of acute and chronic relapsing experimental autoimmune encephalomyelitis (EAE) and has shown inhibitory effects on clinical and MRI signs in patients with secondary progressive multiple sclerosis. The increase of certain lymphocyte cells in linomide-treated patients indicates the importance of these cells for inhibiting the autoimmune response in diseases like MS (Abramsky et al., 1996).
Metabolism and Disposition in Humans
Studies on GSK1322322, another compound in the quinoline carboxamide family, have provided insights into the metabolism and disposition of these compounds in humans. This research demonstrates the importance of metabolism pathways like glucuronidation and highlights the utility of novel techniques like the Entero-Test for collecting bile in human studies to better understand the metabolism and disposition of these compounds (Mamaril-Fishman et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-18(24)11-13-10-14(7-9-16(13)22-23)20-19(25)17-8-6-12-4-2-3-5-15(12)21-17/h2-6,8,11,14H,7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIPWJMMUCPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

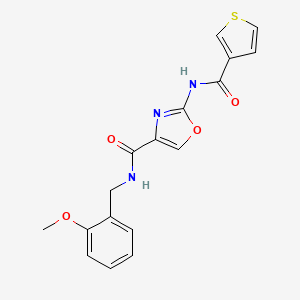
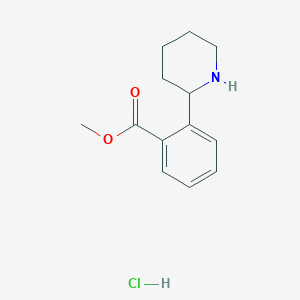
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
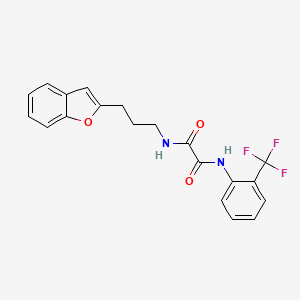
![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)
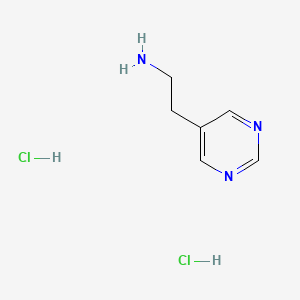
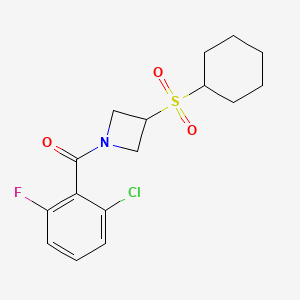
![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)
![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)
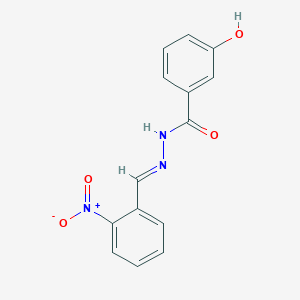
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)